molecular formula C22H15BrN2O2 B11429854 5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one

5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B11429854
M. Wt: 419.3 g/mol
InChI Key: UUOPODMAPVAGGW-UHFFFAOYSA-N
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Description

5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an anthraquinone derivative, followed by bromination and subsequent cyclization with an isoxazole moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, such as copper or ruthenium, to facilitate the cycloaddition reactions . Additionally, the process would need to be scalable and environmentally friendly, minimizing waste and using sustainable reagents.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could result in a variety of substituted isoxazoles .

Scientific Research Applications

5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one apart from similar compounds is its specific substitution pattern and the presence of the bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H15BrN2O2

Molecular Weight

419.3 g/mol

IUPAC Name

10-[benzyl(methyl)amino]-12-bromo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C22H15BrN2O2/c1-25(12-13-7-3-2-4-8-13)17-11-16(23)20-19-18(17)21(26)14-9-5-6-10-15(14)22(19)27-24-20/h2-11H,12H2,1H3

InChI Key

UUOPODMAPVAGGW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br

Origin of Product

United States

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